molecular formula C13H12ClNO5 B12876027 5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carbonyl chloride CAS No. 89205-25-4

5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carbonyl chloride

Katalognummer: B12876027
CAS-Nummer: 89205-25-4
Molekulargewicht: 297.69 g/mol
InChI-Schlüssel: JOXLYSDEWOBXMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride: is a chemical compound that features a trimethoxyphenyl group attached to an oxazole ring, which is further connected to a carbonyl chloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method is the Claisen–Schmidt condensation, which involves the reaction of 3,4,5-trimethoxyacetophenone with an oxazole aldehyde in the presence of a base or acid catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride is used as a building block for synthesizing more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. Derivatives of this compound have been studied for their antiproliferative effects on cancer cells, particularly colorectal and prostatic cancer cells . Additionally, it has been explored for its antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced durability and resistance to environmental factors .

Wirkmechanismus

The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting antiproliferative effects on cancer cells . Additionally, it may interact with other molecular targets such as heat shock proteins and thioredoxin reductase, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride is unique due to its combination of the trimethoxyphenyl group with an oxazole ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

89205-25-4

Molekularformel

C13H12ClNO5

Molekulargewicht

297.69 g/mol

IUPAC-Name

5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C13H12ClNO5/c1-17-8-4-7(5-9(18-2)12(8)19-3)11-10(13(14)16)15-6-20-11/h4-6H,1-3H3

InChI-Schlüssel

JOXLYSDEWOBXMA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(N=CO2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.